molecular formula C8H6ClN3O B1367519 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 80708-26-5

2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B1367519
CAS RN: 80708-26-5
M. Wt: 195.6 g/mol
InChI Key: MWCFAYSPSOMQEX-UHFFFAOYSA-N
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Description

“2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one” is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine-based compounds involves designing and creating a new tailor-made fluorescent core . The band gap of these compounds is systematically fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .

Scientific Research Applications

1. Synthesis and Kinetic Studies

A study focused on the regioselective synthesis of pyrido[2,3-b]pyrazine derivatives, including 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one. The research reported high yields and explored the reaction kinetics and mechanism, highlighting its applicability in synthesizing specific heterocyclic compounds (Abasolo et al., 1990).

2. Nuclear Magnetic Resonance (NMR) Study

NMR studies on pyrido[2,3‐b]pyrazines, including derivatives like 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one, have been conducted. These studies provide insights into the structural and electronic properties of these compounds, which are essential for understanding their reactivity and potential applications (Chupakhin et al., 1985).

3. Potential Ligands for GABA Receptor Complex

Research has been conducted on synthesizing imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines, starting from compounds like 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one. These compounds are investigated as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex, indicating their potential in neurological research (Weber & Erker, 2002).

4. In Vitro Cytotoxic Evaluation

A series of 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives, including 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research highlights its potential application in cancer treatment and pharmacological studies (Zhang et al., 2011).

5. Synthesis of Pyrazine-Based DNA Binders

Studies on pyrazine derivatives, including 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one, have investigated their interaction with DNA. These studies combine theoretical and experimental methods to understand the compound's structure, physicochemical properties, and potential as DNA binders, which could have applications in biochemistry and pharmaceuticals (Mech-Warda et al., 2022).

properties

IUPAC Name

2-chloro-4-methylpyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-7-5(3-2-4-10-7)11-6(9)8(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFAYSPSOMQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541726
Record name 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

CAS RN

80708-26-5
Record name 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80708-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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